5-Nitro-7H-benzo[C]fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64356-26-9 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-nitro-7H-benzo[c]fluorene |
InChI |
InChI=1S/C17H11NO2/c19-18(20)16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2 |
InChI Key |
JRYQMALECBFERA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 7h Benzo C Fluorene and Analogous Chemical Structures
Direct Nitration Reactions of Benzo[c]fluorene Precursors
The most straightforward approach to 5-Nitro-7H-benzo[c]fluorene is the direct nitration of the parent compound, 7H-benzo[c]fluorene. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic framework.
Regioselectivity and Yield Optimization in Nitration Processes
The position of nitration on the benzo[c]fluorene ring system is crucial and is influenced by the reaction conditions. The nitration of 7H-benzo[c]fluorene with nitric acid in the presence of sulfuric acid at low temperatures (0–5°C) has been shown to yield this compound with an efficiency of 65–70%. vulcanchem.com Maintaining these low temperatures is critical to minimize over-nitration and the formation of undesired isomers. vulcanchem.com The regioselectivity, favoring the 5-position, is a key aspect of this process.
Catalytic and Reagent Systems for Aromatic Nitration
A variety of nitrating agents and catalytic systems can be employed for the nitration of aromatic hydrocarbons. google.com Traditional methods often utilize a mixture of concentrated nitric acid and sulfuric acid. google.com However, research into more selective and milder conditions has led to the development of alternative systems. For instance, sulfuric acid supported on silica (B1680970) gel has been reported as a promising catalyst for high-yielding and regioselective mononitration of various polycyclic aromatic hydrocarbons. tandfonline.com Other approaches involve the use of nitrogen oxides like dinitrogen tetroxide in the presence of a heterogeneous oxidic catalyst and a controlled amount of water. google.com Recent advancements have also explored photocatalytic methods for C-H nitration, which can offer alternative regioselectivities under milder conditions. rsc.org
De Novo Synthesis of the Benzo[c]fluorene Core
An alternative to direct nitration is the construction of the benzo[c]fluorene skeleton from less complex starting materials, followed by a subsequent nitration step. This approach allows for greater control over the final substitution pattern.
Multi-step Organic Synthesis Strategies
The benzo[c]fluorene ring system can be assembled through various multi-step sequences. One documented method starts with 1-indanone, which undergoes bromination and subsequent dehydrobromination to form 2H-inden-1-one. wikipedia.org Heating this intermediate leads to a self-condensation reaction, yielding benzo[c]fluorenone. wikipedia.org The final step involves the reduction of the ketone to afford 7H-benzo[c]fluorene. wikipedia.org Other strategies involve the rearrangement of spirobiindanones catalyzed by metals to form the benzo[b]fluorenone core, which can be a precursor to benzo[c]fluorene derivatives. mjcce.org.mk
Palladium-Catalyzed Annulation and Cascade Cyclization Reactions
Modern synthetic methods often employ transition metal catalysis to efficiently construct complex aromatic systems. Palladium-catalyzed reactions have proven particularly useful for the synthesis of benzo[c]fluorene and its analogs. For example, a palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes has been developed to produce benzo[a]fluorene derivatives, a structurally related isomer. exlibrisgroup.comnih.govacs.orgfigshare.com This process involves a sequence of oxidative addition, insertion, C-H activation, and reductive elimination steps. exlibrisgroup.comnih.govacs.orgfigshare.com More recently, palladium(II)-catalyzed annulation reactions have been utilized to construct the benzo[c]fluorene core from 5-(2-bromophenyl)pent-3-en-1-ynes, which can then be nitrated. vulcanchem.com This method has been reported to achieve higher yields of 78-90%. vulcanchem.com
Reductive Cyclization Approaches for Benzo[c]fluorene Derivatives
Reductive cyclization presents another viable pathway for the synthesis of the benzo[c]fluorene framework. A study has demonstrated the preparation of 5H-benzo[c]fluorene derivatives through the reductive cyclization of 2-benzylidene-1-tetralones. researchgate.net This ring closure is facilitated by an aluminium chloride-sodium borohydride (B1222165) system, yielding various substituted benzo[c]fluorene compounds. researchgate.net
Interactive Data Table: Synthetic Methodologies for Benzo[c]fluorene Derivatives
| Method | Precursor(s) | Key Reagents/Catalysts | Product | Yield | Reference |
| Direct Nitration | 7H-Benzo[c]fluorene | HNO₃, H₂SO₄ | This compound | 65-70% | vulcanchem.com |
| De Novo Synthesis (Multi-step) | 1-Indanone | N-Bromosuccinimide, Triethylamine, Hydrazine hydrate | 7H-Benzo[c]fluorene | Not specified | wikipedia.org |
| Palladium-Catalyzed Annulation | 5-(2-bromophenyl)pent-3-en-1-ynes | Pd(OAc)₂, DPEphos | Benzo[c]fluorene core | 78-90% | vulcanchem.com |
| Reductive Cyclization | 2-Benzylidene-1-tetralones | AlCl₃, NaBH₄ | 5H-Benzo[c]fluorene derivatives | 36-45% | researchgate.net |
Iodine-Mediated Cyclization Pathways for Benzo[a]fluorenone Synthesis
A notable and environmentally benign method for synthesizing benzo[a]fluorenone derivatives, which are structurally related to benzo[c]fluorenes, is through an iodine-mediated cyclization. nih.govrsc.org This metal-free procedure involves heating chalcones derived from o-alkynylacetophenones and aromatic aldehydes, also known as yne-enones, with iodine in acetic acid. nih.govrsc.orgresearchgate.net The reaction proceeds in a cascade fashion, starting with the regioselective hydration of the alkyne and an intramolecular aldol (B89426) condensation, which forms a vinyl indenone intermediate. nih.govrsc.org This intermediate then undergoes an electrocyclic ring closure and subsequent aromatization to yield the final benzo[a]fluorenone product in moderate to good yields. nih.govrsc.org This method is considered convenient and avoids the use of heavy metals. nih.gov
Functionalization and Derivatization Strategies for Nitrofluorene Compounds
Once the nitrofluorene scaffold is synthesized, it can be further modified to create a variety of derivatives with specific electronic and optical properties. These strategies often exploit the unique reactivity of the fluorene (B118485) core and the influence of the nitro group.
Knoevenagel Condensation for Push-Pull Molecule Synthesis
The Knoevenagel condensation is a key reaction for synthesizing "push-pull" molecules, which feature electron-donating (push) and electron-accepting (pull) groups connected by a π-conjugated spacer. nih.govrsc.org In nitrofluorene compounds, the nitro group acts as a powerful electron-withdrawing group, acidifying the methylene (B1212753) bridge (C9 position) between the two aromatic rings. nih.gov This increased acidity is often sufficient to allow the Knoevenagel condensation to proceed without the need for a strong base, which aligns with the principles of green chemistry. nih.gov
This reaction is used to create dyes that absorb light from the visible to the near and far-infrared regions. nih.gov For instance, push-pull molecules have been synthesized by condensing poly(nitro)fluorene acceptors with strong electron donors like dithiolylidene groups. nih.gov The resulting chromophores exhibit intense intramolecular charge-transfer (ICT) bands, a characteristic feature of push-pull systems. rsc.orgacs.org The synthesis of various push-pull dyes based on different acceptors can be achieved through Knoevenagel condensation, sometimes using piperidine (B6355638) as a base or, for less reactive species, acidic conditions with acetic anhydride. mdpi.com
Table 1: Examples of Push-Pull Molecules Synthesized via Knoevenagel Condensation
| Donor Group | Acceptor Core | Resulting Molecule Type | Key Feature |
| Dithiolylidene | Poly(nitro)fluorene | Near-Infrared Absorbing Dye | Exhibits an additional absorption band characteristic of the poly(nitro)fluorene acceptor. nih.gov |
| Selenathiolylidene | Poly(nitro)fluorene | Near-Infrared Absorbing Dye | Strong electron donor enhances push-pull character. nih.gov |
| Dimethylamino | Fluorene-carbaldehyde | D-π-A Chromophore | Intense low-energy intramolecular charge-transfer (ICT) absorption bands. acs.org |
| Various Donors | Indan-1,3-dione | Linear and T-shaped Chromophores | Properties modulated by varying donor position and π-linker. researchgate.net |
Nucleophilic Substitution Reactions on Fluorene Scaffolds
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing aromatic rings, including the fluorene scaffold. nih.gov This reaction typically involves the replacement of a leaving group, often a halogen like fluorine, by a nucleophile. core.ac.uk The mechanism generally proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk The presence of electron-withdrawing groups, such as the nitro group in this compound, activates the aromatic system towards nucleophilic attack. core.ac.uk
Recent advances have expanded the scope of SNAr reactions. Organic photoredox catalysis enables the nucleophilic defluorination of even unactivated (electron-neutral or rich) fluoroarenes under mild conditions. nih.gov Another approach uses organic superbases to catalyze concerted SNAr reactions, avoiding the discrete Meisenheimer intermediate and showing excellent functional group tolerance. acs.org These methods can be applied to fluorene scaffolds to introduce a wide range of nucleophiles, including azoles, amines, and carboxylic acids, allowing for extensive derivatization. nih.govacs.org
Precision Synthesis for Specific Isomeric Forms of Nitro-PAHs
The nitration of polycyclic aromatic hydrocarbons (PAHs) can lead to a mixture of isomers, and achieving regioselectivity to synthesize a specific isomer like this compound is a significant challenge. vulcanchem.com The formation of nitro-PAHs in the environment, for example, occurs through complex reactions with nitrogen oxides (NOx) and can produce a variety of isomers. tandfonline.comnih.govresearchgate.net Gas-phase reactions initiated by OH or NO₃ radicals tend to produce specific isomers, such as 2-nitrofluoranthene, which is often the most abundant isomer found in the atmosphere. researchgate.netacs.org
In a laboratory setting, precision is achieved by carefully controlling the reaction conditions. The direct nitration of 7H-benzo[c]fluorene using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled temperature of 0–5°C selectively yields this compound. vulcanchem.com Maintaining this low temperature is crucial to minimize over-nitration and the formation of unwanted isomers, leading to a yield of 65–70% for the desired product. vulcanchem.com This controlled electrophilic nitration contrasts with radical-based environmental pathways and demonstrates a key strategy for the precise synthesis of specific nitro-PAH isomers. vulcanchem.comacs.org
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Nitro 7h Benzo C Fluorene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
The ¹H NMR spectrum is anticipated to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The introduction of the electron-withdrawing nitro group at the C5 position is expected to cause a significant downfield shift for the protons in its vicinity, particularly H4 and H6. The protons of the fluorene (B118485) and benzene (B151609) rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The methylene (B1212753) protons at the C7 position (7H) would likely appear as a singlet further upfield, typically in the range of 3.5-4.5 ppm.
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon atom directly attached to the nitro group (C5) is expected to be significantly deshielded, resulting in a downfield chemical shift. Other aromatic carbons will resonate in the typical range of 120-150 ppm. The methylene carbon at C7 will appear at a much higher field.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Nitro-7H-benzo[c]fluorene
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 9.0 | m |
| 7-CH₂ | 3.5 - 4.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-NO₂ | >145 |
| Aromatic C | 120 - 145 |
| 7-CH₂ | 30 - 40 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₁NO₂), the expected exact mass can be calculated. HRMS would provide a highly accurate mass measurement, confirming the molecular formula.
The electron ionization (EI) mass spectrum of the parent compound, 7H-benzo[c]fluorene, shows a prominent molecular ion peak (M⁺) at m/z 216, which is also the base peak. who.int For this compound, the molecular ion peak (M⁺) would be expected at m/z 261. The fragmentation pattern in EI-MS would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 215, and potentially the loss of NO followed by CO.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z |
| [M]⁺ | [C₁₇H₁₁NO₂]⁺ | 261 |
| [M-NO₂]⁺ | [C₁₇H₁₁]⁺ | 215 |
| [M-O-NO]⁺ | [C₁₇H₁₁]⁺ | 215 |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, aromatic C-H bonds, and the C-C bonds of the aromatic rings.
The most prominent and diagnostic peaks will be the asymmetric and symmetric stretching vibrations of the nitro group (N-O bonds), which are typically strong and appear in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=C | Aromatic Stretching | 1600 - 1450 |
| NO₂ | Asymmetric Stretching | 1550 - 1490 |
| NO₂ | Symmetric Stretching | 1355 - 1315 |
| C-N | Stretching | 870 - 810 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extensive π-conjugated system of the benzo[c]fluorene core will result in strong absorption in the UV-Vis region. The presence of the nitro group, which is a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 7H-benzo[c]fluorene.
The spectrum is anticipated to display multiple absorption bands corresponding to π → π* transitions. The fine vibrational structure often observed in the UV-Vis spectra of polycyclic aromatic hydrocarbons may also be present.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* | 250 - 450 |
Theoretical and Computational Chemistry Investigations of 5 Nitro 7h Benzo C Fluorene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometries, electronic distributions, and spectroscopic behaviors.
Density Functional Theory (DFT) Applications in Ground State Optimization
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules in their ground state. wikipedia.orgresearchgate.net This approach is favored for its balance of accuracy and computational efficiency, particularly for medium to large-sized molecules like 5-Nitro-7H-benzo[c]fluorene. wikipedia.org In a typical study, various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to calculate the lowest energy conformation of the molecule. wikipedia.org These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The orientation of the nitro group relative to the planar benzo[c]fluorene backbone is a critical parameter that would be determined, as it significantly influences the molecule's electronic properties and reactivity. researchgate.netmdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. chemrxiv.orgekb.eg This method is used to calculate the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (UV-Vis). chemrxiv.org TD-DFT also provides insights into the nature of electronic transitions, identifying which molecular orbitals are involved (e.g., π → π* or n → π* transitions). nih.gov For a molecule like this compound, these calculations would help to understand its photophysical properties and the influence of the nitro group on its absorption spectrum.
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nist.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org For this compound, the FMO analysis would reveal the distribution of electron density in these key orbitals, highlighting the regions of the molecule most likely to participate in chemical reactions.
Prediction of Reactive Sites and Chemoselectivity
Computational methods can also predict the most probable sites for chemical reactions on a molecule, which is crucial for understanding its biological activity and environmental fate.
Condensed Fukui Function (CFF) Analysis for Nucleophilic and Electrophilic Attacks
The Condensed Fukui Function (CFF) is a local reactivity descriptor derived from DFT that helps to identify the most reactive atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.govnih.gov By calculating the changes in electron population at each atomic site upon the addition or removal of an electron, the CFF can pinpoint the atoms most susceptible to attack. nih.gov For this compound, this analysis would be instrumental in predicting how it might interact with biological macromolecules or other environmental species.
Average Local Ionization Energy (ALIE) Mapping
Average Local Ionization Energy (ALIE) is another powerful tool for predicting sites susceptible to electrophilic attack. cnr.it ALIE calculates the average energy required to remove an electron from any point on the molecular surface. Regions with lower ALIE values indicate areas where electrons are more easily removed, and thus are more susceptible to attack by electrophiles. cnr.it An ALIE map of this compound would provide a visual representation of its reactive surface, complementing the predictions from FMO and CFF analyses.
In the absence of specific published research, the detailed quantitative results for this compound cannot be presented. The generation of accurate data tables for properties such as optimized geometric parameters, excitation energies, FMO energies, CFF values, and ALIE minima would require dedicated computational studies to be performed on this specific molecule.
Atomic Charge Distribution and Mulliken/ChalpG Population Analysis
There is no published data on the atomic charge distribution of this compound determined through Mulliken or ChalpG population analysis. These computational techniques are fundamental in quantum chemistry for estimating the partial atomic charges within a molecule. Such information provides insights into the molecule's polarity, electrostatic potential, and potential sites for electrophilic or nucleophilic attack.
Computational Modeling of Reaction Mechanisms and Kinetics
Transition State Theory (TST) for Reaction Pathway Elucidation and Rate Constants
No studies employing Transition State Theory (TST) to elucidate the reaction pathways and determine the rate constants for reactions involving this compound have been found in the available literature. TST is a critical theoretical framework for understanding the energetics of chemical reactions, identifying transition state structures, and calculating reaction rates. For a molecule like this compound, TST could be applied to investigate mechanisms of atmospheric degradation, metabolic activation, or chemical synthesis. The absence of such studies means that the kinetics and mechanisms of its potential reactions are not computationally characterized.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
There is a lack of published research utilizing Molecular Dynamics (MD) simulations to investigate the conformational flexibility and intermolecular interactions of this compound. MD simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of different molecular conformations and the study of how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. For this compound, MD simulations could offer valuable insights into its solubility, transport properties, and potential to intercalate with DNA, which is a common mechanism of toxicity for PAHs.
Reactivity Profiles and Mechanistic Pathways of 5 Nitro 7h Benzo C Fluorene in Diverse Environments
Atmospheric Chemical Transformations
In the atmosphere, 5-Nitro-7H-benzo[c]fluorene, like other PAHs and nitro-PAHs, is subject to a variety of chemical transformations. These reactions are critical in determining its atmospheric lifetime and the formation of secondary pollutants. Due to its low volatility, it exists predominantly in the particulate phase, adsorbed onto atmospheric aerosols.
The gas-phase reactions of PAHs with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO3•) at night are significant atmospheric removal processes. While specific kinetic data for this compound are not available, the reactivity can be inferred from related polycyclic aromatic hydrocarbons. The •OH radical typically initiates reactions by adding to the aromatic rings. The presence of a nitro group is expected to deactivate the aromatic system towards electrophilic attack by •OH, potentially slowing the reaction rate compared to the parent PAH, 7H-benzo[c]fluorene.
Nitrate radicals (NO3•) are a key oxidant during nighttime. Heterogeneous reactions of particulate-bound PAHs with NO3• can be a significant degradation pathway. Studies on other benzofluoranthene isomers have shown that these reactions lead to the formation of mono-, di-, and tri-nitro products, as well as products containing both nitro and ketone groups. nih.gov For particulate benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene, the atmospheric lifetimes with respect to reaction with a typical nighttime concentration of NO3• are estimated to be only a few hours, highlighting this as a rapid degradation pathway. nih.gov It is plausible that this compound would undergo further nitration or oxidation under these conditions.
Table 1: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Related PAHs This table presents kinetic data for PAHs structurally related to 7H-benzo[c]fluorene to provide context for its potential atmospheric reactivity. Data for the target compound is not currently available.
| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| Benzo[b]fluoranthene (particulate) | NO₃• | (1.2 ± 0.1) × 10⁻¹² | ~3.0 hours |
| Benzo[k]fluoranthene (particulate) | NO₃• | (5.8 ± 0.3) × 10⁻¹³ | ~3.9 hours |
| Naphthalene (gas-phase) | •OH | 2.16 x 10⁻¹¹ | ~11 hours |
| Anthracene (gas-phase) | •OH | 1.15 x 10⁻¹⁰ | ~2 hours |
Note: Lifetimes are estimates based on typical atmospheric concentrations of NO₃• (5x10⁸ molecule cm⁻³) and •OH (2x10⁶ molecule cm⁻³). nih.govacs.org Particulate-phase reactions are highly dependent on aerosol composition and environmental conditions.
The absorption of solar radiation can lead to the direct photochemical degradation (photolysis) of aromatic compounds. For the parent compound class, fluorenes, photolysis in aqueous solution has been shown to proceed, albeit with low efficiency. nih.gov The primary degradation products often involve oxidation at the methylene (B1212753) bridge, leading to the formation of ketones, such as 9-fluorenone (B1672902) from fluorene (B118485). researchgate.net By analogy, a potential photochemical pathway for this compound is the oxidation of the C7 position to form 5-Nitro-7H-benzo[c]fluoren-7-one.
The efficiency of direct photolysis is dependent on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface. nih.gov For many PAHs, this overlap is limited, but photodegradation can be enhanced by indirect processes involving photosensitized reactions. The nitro group itself can influence photoreactivity, potentially participating in photochemical reactions or altering the electronic properties of the molecule and thus its susceptibility to photolysis.
Since this compound is primarily associated with atmospheric particulate matter, heterogeneous reactions are its most relevant atmospheric transformation pathways. copernicus.orgcopernicus.org Adsorption onto surfaces like soot or mineral dust can significantly alter the compound's reactivity. The particle surface can act as a medium for reactions with atmospheric oxidants like ozone (O₃), NO₃•, and •OH. nih.govnih.gov
These reactions can lead to the formation of a complex mixture of oxygenated and further nitrated derivatives. For instance, the heterogeneous reaction of benzo[a]pyrene (B130552) with ozone is a major degradation pathway. copernicus.orgnih.gov Furthermore, the adsorption of PAHs onto particulate matter can facilitate the formation of nitro-PAHs when exposed to atmospheres containing nitrogen dioxide (NO₂) and nitric acid, especially under irradiated conditions. nih.gov Therefore, the atmospheric processing of this compound on particle surfaces is likely a complex process involving multiple oxidative and nitrative pathways.
Environmental Degradation Mechanisms
Once deposited from the atmosphere into soil or aquatic environments, this compound is subject to different degradation mechanisms.
Abiotic degradation refers to transformations not mediated by biological organisms. For a non-polar, hydrophobic compound like this compound, hydrolysis—the reaction with water—is expected to be an extremely slow and environmentally insignificant process. The chemical structure, composed of stable aromatic rings, lacks functional groups susceptible to hydrolysis under typical environmental pH conditions. The primary abiotic degradation pathways in terrestrial and aquatic systems would be oxidative processes, similar to those occurring in the atmosphere but mediated by different chemical species present in water and soil.
The most significant route for the environmental breakdown of persistent organic pollutants like nitro-PAHs is microbial biodegradation. frontiersin.org Microorganisms, including bacteria and fungi, have evolved diverse enzymatic systems to transform and, in some cases, mineralize these complex molecules. nih.govnih.gov For this compound, two principal initial lines of enzymatic attack are possible.
One pathway involves the reduction of the nitro group. This is a common transformation for nitroaromatic compounds under both anaerobic and aerobic conditions. nih.govannualreviews.org Enzymes known as nitroreductases catalyze the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, which would yield 5-Amino-7H-benzo[c]fluorene. This process is often a detoxification step but can also be the first step in a productive degradation pathway. nih.gov
The second major pathway is the oxidative attack on the polycyclic aromatic ring system. This is the primary mechanism for PAH degradation. frontiersin.orgnih.gov Key enzymes in this process are oxygenases.
Dioxygenases: In bacteria, ring-hydroxylating dioxygenases initiate the degradation by incorporating both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This intermediate is then dehydrogenated to a diol, which can undergo ring cleavage, breaking open the aromatic structure and leading to intermediates that can enter central metabolic pathways. nih.gov
Monooxygenases (e.g., Cytochrome P450s): Fungi typically employ cytochrome P450 monooxygenases, which incorporate a single oxygen atom to form an epoxide. This epoxide can be hydrolyzed to a trans-dihydrodiol or rearranged to a phenol. frontiersin.org
The presence of the nitro group can influence the position and efficiency of the enzymatic attack on the ring system. The complete mineralization of nitro-PAHs is challenging and often requires the synergistic action of multiple microorganisms or a sequence of reductive and oxidative steps. nih.govresearchgate.net
Table 2: Key Enzyme Systems in the Biodegradation of Nitroaromatic Compounds
| Enzyme Class | Function | Initial Product Type | Common in |
| Nitroreductases | Reduction of the nitro group | Amino-aromatic compounds | Bacteria, Fungi |
| Dioxygenases | Incorporation of O₂ into the aromatic ring | cis-Dihydrodiols | Bacteria |
| Monooxygenases | Incorporation of one oxygen atom (epoxidation) | trans-Dihydrodiols, Phenols | Fungi |
| Dehydrogenases | Rearomatization of dihydrodiols | Dihydroxylated aromatics | Bacteria |
| Ring-cleavage Dioxygenases | Cleavage of the aromatic ring | Aliphatic acids | Bacteria, Fungi |
Electrochemical Behavior and Redox Potentials
The electrochemical characteristics of this compound are primarily dictated by the presence of the nitro group, a readily reducible moiety, attached to the polycyclic aromatic hydrocarbon (PAH) framework. While specific electrochemical data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from studies on structurally analogous nitroaromatic and nitro-PAH compounds. The electrochemical reduction of the nitro group on an aromatic system is a well-studied process that can proceed through various mechanisms depending on the experimental conditions, such as the solvent, pH, and nature of the electrode.
In aprotic media, such as anhydrous N,N-dimethylformamide (DMF), the electrochemical reduction of nitro-PAHs typically initiates with a reversible one-electron transfer to form a nitroaromatic radical anion. This initial reduction step is often followed by subsequent, more negative, reduction potentials corresponding to the formation of the dianion and further reduced species. The stability of the initial radical anion is a key factor in the electrochemical behavior of these compounds.
The redox potential of a nitro-PAH is influenced by the electronic properties of the aromatic system to which the nitro group is attached. The extensive π-system of the benzo[c]fluorene core in this compound is expected to delocalize the negative charge of the radical anion formed upon reduction, thereby influencing its reduction potential. For comparison, the half-wave reduction potentials of several four-ring nitro-PAHs have been measured under similar aprotic conditions. For instance, in anhydrous DMF with tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) as the supporting electrolyte, the following half-wave potentials have been reported:
1-Nitropyrene: -0.61 V (vs. Ag/AgI) scielo.brscielo.br
9-Nitroanthracene: -0.84 V (vs. Ag/AgI) scielo.brscielo.br
6-Nitrochrysene: -0.64 V (vs. Ag/AgI) scielo.brscielo.br
3-Nitrofluoranthene: -0.51 V (vs. Ag/AgI) scielo.brscielo.br
This data indicates that the specific structure of the PAH ring system significantly impacts the ease of reduction of the nitro group. It is also generally observed that dinitro-PAHs exhibit lower first half-wave reduction potentials compared to their mononitro analogs due to the electron-withdrawing nature of the second nitro group. nih.gov
The orientation of the nitro group relative to the plane of the aromatic rings can also affect the reduction potential. Nitro-PAHs with a nitro group oriented perpendicular to the aromatic system tend to have a higher (more negative) absolute first half-wave reduction potential compared to isomers where the nitro group is more coplanar. nih.gov
The table below summarizes the half-wave reduction potentials of some relevant nitro-PAHs, providing a comparative framework for estimating the electrochemical behavior of this compound.
| Compound | Half-Wave Potential (E½) in V | Experimental Conditions | Reference |
|---|---|---|---|
| 1-Nitropyrene | -0.61 | Anhydrous DMF, 0.1 M TEAP, vs. Ag/AgI | scielo.brscielo.br |
| 9-Nitroanthracene | -0.84 | Anhydrous DMF, 0.1 M TEAP, vs. Ag/AgI | scielo.brscielo.br |
| 6-Nitrochrysene | -0.64 | Anhydrous DMF, 0.1 M TEAP, vs. Ag/AgI | scielo.brscielo.br |
| 3-Nitrofluoranthene | -0.51 | Anhydrous DMF, 0.1 M TEAP, vs. Ag/AgI | scielo.brscielo.br |
Molecular Mechanisms of Biological Interaction and Genotoxicity of 5 Nitro 7h Benzo C Fluorene
Metabolic Activation Pathways to Form Electrophilic Intermediates
The genotoxicity of 5-Nitro-7H-benzo[c]fluorene, like many other nitro-PAHs, is contingent upon its metabolic activation into reactive electrophilic intermediates capable of interacting with cellular macromolecules such as DNA. This bioactivation can occur through two principal pathways: oxidation of the aromatic ring system and reduction of the nitro group. These pathways are not mutually exclusive and can occur concurrently, leading to a variety of reactive metabolites.
Role of Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450, Reductases)
The metabolic transformation of this compound is catalyzed by a range of xenobiotic-metabolizing enzymes. While direct studies on this specific compound are limited, the roles of these enzymes can be inferred from research on the parent compound, 7H-benzo[c]fluorene, and other nitro-PAHs.
Cytochrome P450 (CYP) Enzymes: The CYP family of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, are instrumental in the oxidative metabolism of PAHs. mdpi.com For the parent compound, 7H-benzo[c]fluorene, metabolism in human cells leads to the formation of phenols and dihydrodiols, such as 3-hydroxy-7H-benzo[c]fluorene and 7H-benzo[c]fluorene-3,4-dihydrodiol. lbl.gov It is therefore highly probable that CYP enzymes catalyze the initial ring oxidation of this compound to form nitro-phenols and nitro-dihydrodiols. These oxidized metabolites can then undergo further activation.
Reductases: Cytosolic and microsomal reductases play a crucial role in the activation of nitro-PAHs. Enzymes such as NADPH:cytochrome P450 reductase and NAD(P)H:quinone oxidoreductase 1 (NQO1) catalyze the reduction of the nitro group. This process is often a key step in the activation of nitro-PAHs to their mutagenic and carcinogenic forms.
| Enzyme Family | Specific Enzymes (Examples) | Primary Role in this compound Metabolism (Inferred) |
| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 | Catalyze oxidation of the aromatic rings to form phenols and dihydrodiols. |
| Reductases | NADPH:cytochrome P450 reductase, NQO1 | Catalyze the reduction of the nitro group to form nitroso and N-hydroxyamino intermediates. |
Formation of Reactive Nitroreduction and Oxidation Products
The metabolic pathways lead to the formation of highly reactive intermediates.
Nitroreduction Pathway: The reduction of the nitro group on this compound proceeds in a stepwise manner. The nitro group is first reduced to a nitroso derivative, which is then further reduced to a reactive N-hydroxyarylamine intermediate. This N-hydroxyarylamine can be esterified by acetyltransferases or sulfotransferases to form an even more reactive nitrenium ion. This nitrenium ion is a potent electrophile that can readily attack nucleophilic sites on DNA.
Ring Oxidation Pathway: Parallel to nitroreduction, the aromatic rings of this compound can be oxidized by CYP enzymes. This can lead to the formation of nitro-dihydrodiol epoxides. For the parent compound, 7H-benzo[c]fluorene, activation proceeds through a 3,4-dihydrodiol to a diol epoxide. lbl.gov A similar pathway for the nitrated derivative would produce a nitro-benzo[c]fluorene-diol-epoxide, another highly reactive species capable of forming covalent bonds with DNA.
DNA Adduct Formation and Subsequent Damage Pathways
The ultimate carcinogenic and mutagenic effects of this compound are initiated by the covalent binding of its reactive metabolites to DNA, forming DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired.
Covalent Binding to Deoxyribonucleic Acid (DNA) and Adduct Characterization
The electrophilic metabolites, namely the nitrenium ion from nitroreduction and the diol epoxide from ring oxidation, are the primary species that bind to DNA. Research on other nitro-PAHs indicates that the primary targets for adduction on the DNA are the nucleophilic C8 and N2 positions of guanine (B1146940) and, to a lesser extent, the N6 position of adenine (B156593).
The specific adducts formed by this compound have not been explicitly characterized in published literature. However, based on its parent compound, 7H-benzo[c]fluorene, adducts are derived from 3-hydroxy and 3,4-dihydrodiol metabolites. lbl.gov For this compound, one would expect the formation of adducts such as N-(deoxyguanosin-8-yl)-5-amino-7H-benzo[c]fluorene (from the nitroreduction pathway) and adducts derived from the corresponding nitro-diol epoxide.
P-Postlabeling and HPLC-based Adduct Analysis in Biological Samples
Detecting and quantifying the low levels of DNA adducts formed in biological samples requires highly sensitive techniques.
³²P-Postlabeling: This is an ultrasensitive method for detecting a wide array of DNA adducts. The technique involves digesting the DNA to 3'-mononucleotides, enriching the adducted nucleotides, and then radiolabeling them at the 5'-position using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov This method has been successfully used to evaluate adduct formation for the parent compound, 7H-benzo[c]fluorene, in various human cell lines. lbl.gov
HPLC-based Analysis: HPLC, often coupled with fluorescence or mass spectrometry (MS) detectors, provides a powerful tool for the separation, identification, and quantification of specific DNA adducts. nih.govmdpi.com HPLC with fluorescence detection is particularly useful for PAHs due to their native fluorescence. nih.gov For unambiguous identification, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS), which allows for the determination of the precise mass and fragmentation pattern of the adduct.
Comparative Genotoxicity Assessment in Experimental Systems
The genotoxicity of nitro-PAHs is commonly evaluated in bacterial reverse mutation assays (e.g., Ames test) and in vitro mammalian cell assays. Many nitro-PAHs exhibit strong mutagenic activity in Salmonella typhimurium strains, such as TA98, which is sensitive to frameshift mutagens. This activity is often observed in the absence of an external metabolic activation system (S9 mix), indicating that bacteria possess the necessary nitroreductase enzymes to activate these compounds. nih.gov
The table below presents genotoxicity data for several representative nitro-PAHs in the SOS chromotest with Escherichia coli PQ37, illustrating the range of potencies within this chemical class.
| Compound | Genotoxicity (SOS Inducing Potency - SOSIP) | Reference |
| 1,3-Dinitropyrene | 416 | nih.gov |
| 1,6-Dinitropyrene | 283 | nih.gov |
| 1,8-Dinitropyrene | 151 | nih.gov |
| 4-Nitroquinoline-N-oxide | 62 | nih.gov |
| 3-Nitrofluoranthene | 16 | nih.gov |
| 2-Nitrofluorene | 1.1 | nih.gov |
| 9-Nitroanthracene | Inactive | nih.gov |
| 1-Nitronaphthalene | Inactive | nih.gov |
| 2-Nitronaphthalene | Inactive | nih.gov |
These comparative data highlight that the number and position of the nitro groups, as well as the underlying aromatic structure, are critical determinants of genotoxic activity. nih.gov High-molecular-weight nitrated PAHs are generally more developmentally toxic than their lower-molecular-weight counterparts. nih.gov Given its structure as a four-ring system, this compound is expected to possess significant genotoxic potential following metabolic activation.
In Vitro Genotoxicity Models (e.g., bacterial mutagenicity assays, cell line studies)
In vitro models are fundamental in elucidating the genotoxic potential of chemical compounds. Bacterial reverse mutation assays, such as the Ames test, and studies using mammalian cell lines are standard methods to assess the mutagenicity of substances like this compound.
Bacterial Mutagenicity Assays
The mutagenic properties of many nitro-PAHs have been extensively evaluated using the Salmonella typhimurium (Ames) test. This assay utilizes various bacterial strains, primarily TA98 and TA100, to detect frameshift and base-pair substitution mutations, respectively. Nitro-PAHs are known to be potent mutagens in these systems, often exhibiting their activity without the need for an external metabolic activation system (S9 mix), indicating they are direct-acting mutagens. However, the presence of S9 can sometimes enhance their mutagenic potential.
The genotoxicity of nitroarenes is largely dependent on the metabolic reduction of the nitro group. This process, mediated by bacterial nitroreductases, leads to the formation of N-hydroxyarylamine intermediates, which can be further converted to highly reactive arylnitrenium ions. These electrophilic species can then form covalent adducts with DNA, leading to mutations.
Table 1: Illustrative Mutagenicity of Nitro-PAHs in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) |
| 1-Nitropyrene | TA98 | - | ~450 |
| 1,6-Dinitropyrene | TA98 | - | ~30,000 |
| 2-Nitrofluorene | TA98 | - | ~200 |
| 7-Nitrobenz[a]anthracene | TA98 | - | Weakly mutagenic |
Note: This table is for illustrative purposes and shows the mutagenic potential of other well-studied nitro-PAHs to provide context for the expected activity of this compound.
Cell Line Studies
Studies utilizing human and other mammalian cell lines provide further insight into the genotoxic mechanisms of PAHs and their derivatives. For the parent compound, 7H-benzo[c]fluorene (B[c]F), research has demonstrated its ability to form DNA adducts in various human cell lines, including MCF-7 (breast cancer), HepG2 (hepatoma), and Caco-2 (colon adenocarcinoma). wikipedia.org This indicates that these cells possess the enzymatic machinery to metabolically activate B[c]F into reactive species that can bind to DNA. wikipedia.org
In these cell lines, a dose-dependent increase in DNA adduct formation was observed after exposure to B[c]F. wikipedia.org The pattern of adducts formed can vary between cell lines, suggesting differences in their metabolic pathways. wikipedia.org While specific studies on this compound in cell lines were not identified, it is anticipated that this nitro-derivative would also be genotoxic, potentially to a greater extent than the parent compound, due to the additional metabolic activation pathway of nitroreduction.
In Vivo Genotoxicity Studies Focusing on DNA Adduct Levels and Tissue Specificity
In vivo studies are critical for understanding the distribution, metabolism, and genotoxicity of a compound in a whole organism. Such studies on PAHs often focus on the detection and quantification of DNA adducts in various tissues, as these adducts are considered a key initiating event in chemical carcinogenesis. nih.gov
While specific in vivo genotoxicity data for this compound is limited, studies on the parent compound, 7H-benzo[c]fluorene, have shown its ability to form DNA adducts in mice. These studies have revealed a degree of tissue specificity in adduct formation. For instance, after oral administration to mice, B[c]F was found to be a potent lung tumorigen and a major former of DNA adducts in lung tissue. wikipedia.org This suggests that the lung is a primary target organ for the genotoxicity of B[c]F.
The metabolic activation of B[c]F in vivo is thought to proceed through the formation of dihydrodiol epoxides, which are highly reactive electrophiles that can bind to DNA. The detection of B[c]F-DNA adducts in both human cells and mouse tissues indicates a similarity in the metabolic activation pathways across species. wikipedia.org
For nitro-PAHs in general, in vivo studies have shown that they can be systemically distributed and form DNA adducts in various tissues, including the liver, lung, and kidney. The tissue-specific pattern of adduct formation is influenced by the route of administration, the metabolic capabilities of the different tissues, and the chemical properties of the specific nitro-PAH.
Table 2: Illustrative Tissue-Specific DNA Adduct Formation by a Related PAH in Mice
| Compound | Tissue | Adduct Level (adducts per 10⁷ nucleotides) |
| 7H-dibenzo[c,g]carbazole | Liver | 107 |
| Kidney | 4.3 | |
| Lung | 2.1 | |
| Spleen | 1.3 | |
| Skin | 0.4 | |
| Brain | 0.04 |
Note: This table shows data for 7H-dibenzo[c,g]carbazole, a structurally related environmental carcinogen, to illustrate the concept of tissue-specific DNA adduct formation. nih.gov Similar patterns of tissue specificity, though not identical, would be expected for this compound.
Influence of Nitro Substitution on Molecular Interactions and Genotoxic Potency
The addition of a nitro (-NO₂) group to a PAH backbone can significantly alter its molecular properties and, consequently, its genotoxic potency. This substitution introduces an electron-withdrawing group, which can influence the electronic structure of the aromatic system and provide an additional pathway for metabolic activation.
The primary mechanism by which nitro substitution enhances genotoxicity is through metabolic nitroreduction. This pathway, which can occur under anaerobic or hypoxic conditions and is catalyzed by various cellular reductases, generates the highly reactive arylnitrenium ion. This electrophilic intermediate readily reacts with nucleophilic sites in DNA, particularly guanine and adenine bases, to form stable covalent adducts. The formation of these adducts can lead to mutations if not properly repaired by the cell's DNA repair machinery.
Generally, the mutagenic activity of PAHs is observed to increase with the extent of nitration. lbl.gov This suggests that the nitro functional group is a key determinant of their genotoxic effects. The ease of reduction of the nitro group is an important factor influencing the genotoxic activity of nitroarenes.
Furthermore, the orientation of the nitro group relative to the plane of the aromatic rings can also affect its biological activity. For some nitro-PAHs, a perpendicular orientation of the nitro group has been associated with weak direct-acting mutagenicity. maastrichtuniversity.nl The specific position of the nitro group on the 7H-benzo[c]fluorene ring system in this compound will therefore be a critical factor in determining its precise genotoxic potential and the nature of its interaction with DNA.
While direct comparative studies quantifying the genotoxic potency of this compound against its parent compound are not widely available, the established principles of nitro-PAH toxicology strongly suggest that the 5-nitro derivative would exhibit significantly greater mutagenic and genotoxic activity than 7H-benzo[c]fluorene.
Structure Activity Relationship Sar Studies of 5 Nitro 7h Benzo C Fluorene and Its Derivatives
Correlation of Molecular Structure with Chemical Reactivity and Stability
The benzo[c]fluorene system is a mostly flat, aromatic structure, which provides a degree of thermodynamic stability. wikipedia.org However, the reactivity of the parent molecule is often associated with metabolic activation, particularly oxidation, to form reactive intermediates like diol epoxides that can interact with biological macromolecules. wikipedia.org
The introduction of a nitro group at the 5-position significantly alters this reactivity profile. The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic rings. nih.govnih.gov Conversely, this electron deficiency enhances the molecule's susceptibility to nucleophilic attack and, crucially, to reductive metabolism. The reduction of the nitro group is a key step in the activation of many nitro-PAHs to genotoxic species. The stability of 5-Nitro-7H-benzo[c]fluorene is therefore a balance between the inherent stability of the large aromatic system and the reactive potential conferred by the nitro substituent.
Impact of Nitro Group Position and Other Substituents on Electronic and Steric Properties
The electronic and steric properties of this compound and its derivatives are profoundly influenced by the position of the nitro group and the nature of any other substituents on the aromatic rings.
Electronic Properties: The nitro group is one of the strongest electron-withdrawing groups, exerting its influence through both inductive (-I) and resonance (-R) effects. nih.gov When attached to the benzo[c]fluorene framework, it significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy makes the molecule a better electron acceptor, which is a critical factor in its biological activity, as it facilitates the reductive activation necessary for genotoxicity. oup.com The precise location of the nitro group at the 5-position influences the distribution of electron density across the entire molecule. Computational studies on other nitro-PAHs, such as nitrobenzanthrones, have shown that the position of the nitro group directly affects properties like vertical electron affinities and dipole moments, which in turn correlate with mutagenic activity. nih.gov
Steric Properties: The introduction of substituents can also impart significant steric effects. In the case of this compound, the nitro group itself is relatively small. However, the addition of other, bulkier functional groups to the structure can create steric hindrance. This can influence the molecule's ability to interact with enzymes or to intercalate with DNA. For example, studies on other PAHs have shown that bulky substituents can sterically block the formation of reactive metabolites, potentially reducing mutagenicity. researchgate.net The orientation of the nitro group relative to the plane of the aromatic system is also a critical factor; a perpendicular orientation can reduce mutagenic activity compared to a planar alignment. oup.com
The interplay between electronic and steric effects is summarized in the table below, based on general principles observed in related compounds.
| Substituent Effect | Impact on Electronic Properties | Impact on Steric Properties | Consequence for Reactivity/Activity |
| Nitro Group (-NO₂) at C5 | Strong electron withdrawal, lowers LUMO energy. | Minor steric bulk. | Increases susceptibility to reduction, key for metabolic activation. |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Counteract the -NO₂ group, raise HOMO/LUMO energies. | Can add significant bulk depending on size and position. | May decrease reductive potential and alter enzyme binding. |
| Additional Electron-Withdrawing Groups (e.g., -CN, -CF₃) | Further decrease LUMO energy. | Varies by group. | May enhance electron-accepting properties and potential for reduction. |
| Bulky Groups (e.g., -t-butyl) | Minor electronic effect. | Significant steric hindrance. | Can block active sites from enzymatic attack or prevent DNA intercalation. |
Structure-Activity Relationships Governing Biological Interactions and Genotoxicity
The primary mechanism for the genotoxicity of nitro-PAHs involves the enzymatic reduction of the nitro group to form nitroso and N-hydroxyarylamine intermediates. These N-hydroxyarylamines can be further activated, for instance by O-acetylation, to form highly reactive nitrenium ions. These electrophilic species can then covalently bind to DNA, forming DNA adducts, which, if not repaired, can lead to mutations during DNA replication. oup.com
The mutagenic potency of nitro-PAHs is highly dependent on the position of the nitro group. Studies on various nitro-PAH isomers have demonstrated that different positional isomers can have vastly different mutagenic activities. oup.comnih.gov This is attributed to how the specific location of the nitro group affects its reduction potential and the stability of the resulting reactive metabolites. For a molecule like this compound, its ability to be metabolized by nitroreductase enzymes is a prerequisite for its genotoxicity.
Key Factors Influencing Genotoxicity:
Nitro Group Reduction: The susceptibility of the nitro group to enzymatic reduction is paramount. This is influenced by the electronic environment created by the aromatic system.
Metabolite Stability: The stability of the N-hydroxyarylamine and nitrenium ion intermediates affects their ability to reach and react with DNA.
Molecular Geometry: The shape of the molecule influences its ability to fit into the active sites of metabolizing enzymes and to intercalate with DNA.
Hydrophobicity: This property affects the molecule's bioavailability and its partitioning into cellular compartments.
Computational Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity of chemicals based on their molecular structure. For nitro-PAHs, QSAR models are frequently developed to predict their mutagenicity and carcinogenicity, providing a means to assess risk without extensive animal testing. europa.eunih.gov
While specific QSAR models for this compound are not prominently documented, models developed for the broader class of nitro-PAHs are highly relevant. These models typically correlate mutagenic potency with a set of calculated molecular descriptors.
Commonly used descriptors in nitro-PAH QSAR models include:
Electronic Descriptors: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is one of the most significant descriptors. A lower ELUMO value indicates that the molecule is a better electron acceptor, which correlates with greater ease of nitro reduction and higher mutagenic activity. oup.com Other electronic descriptors may include dipole moment and atomic charges.
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (log P) is frequently used to quantify the hydrophobicity of a molecule. Higher hydrophobicity can enhance cell membrane permeability and interaction with enzymes, often leading to increased biological activity. nih.gov
Topological and Geometrical Descriptors: These descriptors describe the size, shape, and connectivity of the molecule. They can be important for modeling steric interactions with enzymes and DNA.
A typical linear QSAR equation for the mutagenicity of nitro-PAHs might take the following form, as demonstrated in studies on similar compounds: nih.gov
log(Mutagenic Activity) = c₁ × (log P) - c₂ × (ELUMO) + C
Where c₁, c₂, and C are constants derived from statistical regression analysis. This equation highlights that mutagenicity generally increases with higher hydrophobicity (log P) and with a greater ease of reduction (lower ELUMO). The predictive power of these models is validated through internal and external validation techniques to ensure their robustness and applicability to new compounds. nih.gov
The table below summarizes key molecular descriptors and their relevance in QSAR models for predicting the genotoxicity of nitro-PAHs like this compound.
| Descriptor Class | Example Descriptor | Relevance to Genotoxicity |
| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the molecule's ability to accept an electron; lower values correlate with easier nitro reduction and higher mutagenicity. oup.com |
| Hydrophobicity | log P (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its uptake into cells and interaction with biological membranes. nih.gov |
| Topological | Molecular Connectivity Indices | Describe the size and branching of the molecular structure, which can relate to steric fit in enzyme active sites. |
| Quantum Chemical | Dipole Moment | Relates to the overall polarity of the molecule, which can influence its interactions with biological targets. nih.gov |
Potential Research Applications and Future Directions for 5 Nitro 7h Benzo C Fluorene Research
Advanced Materials Science and Engineering Applications
The exploration of nitro-substituted fluorene (B118485) and benzofluorene derivatives has revealed their substantial potential in the field of materials science, particularly in the development of high-performance organic electronic and optical materials.
Development as Electron Acceptors in Organic Electronics (e.g., Organic Photovoltaics)
Nitrofluorene derivatives are being actively investigated as effective electron-withdrawing groups for non-fullerene acceptors in organic solar cells. rsc.org The introduction of nitro groups to a fluorene unit has been shown to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) and reduce the HOMO-LUMO gap, which in turn red-shifts the absorption bands of the material. rsc.org This tuning of electronic properties is critical for creating efficient acceptor-donor-acceptor (A-D-A) type molecules for organic photovoltaics. rsc.org Studies on various nitrofluorene derivatives have demonstrated that these compounds can be used to design photoconductive materials. nih.gov For instance, the charge-transfer complex formed between tetranitrofluorene (TNF) and poly(N-vinylcarbazole) (PVK) was a foundational organic photoconductor, highlighting the utility of this class of compounds. nih.gov The strategy of using poly(nitro)fluorene derivatives continues to be a pertinent approach for developing materials with desirable transport properties for electronic applications. nih.gov
Incorporation into Optoelectronic Devices and Fluorescent Materials
The rigid, planar structure of the benzofluorene core is advantageous for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Spiro-type molecules incorporating benzofluorene, such as 5-naphthyl-spiro[fluorene-7,9′-benzofluorene], have been successfully synthesized and used as host materials in blue OLEDs. researchgate.net These materials are noted for their good stability, high carrier mobilities, and high fluorescence quantum yields. researchgate.net The development of novel fluorescent emitters for deep-blue light, which is crucial for high-quality displays, has also utilized fluorene-based chromophores. A hybrid chromophore created by fusing 9,9-dimethyl-9H-fluorene with indolocarbazole has led to emitters with high efficiency and extended device lifetimes. rsc.org The inherent fluorescent properties of functionalized fluorenes, such as 2-amino-7-isocyanofluorene, which acts as a blue-emitting solvatochromic dye, further underscore the potential of the fluorene scaffold in creating new fluorescent materials for various optical applications. mdpi.com
Design of Novel Dyes and Chromophores with Tunable Optical Properties
The chemical structure of 5-Nitro-7H-benzo[c]fluorene is conducive to its use as a scaffold for novel dyes and chromophores. The presence of the nitro group, a strong electron-accepting moiety, combined with the extended π-conjugated system of the benzofluorene core, creates a classic donor-π-acceptor architecture when suitable donor groups are introduced. This design principle is fundamental to creating chromophores with significant intramolecular charge transfer (ICT), which governs their optical properties. mdpi.commdpi.com Research on other fluorene derivatives has shown that their absorption and emission characteristics can be precisely tuned. nih.gov For example, 2-amino-7-nitrofluorene is a well-known solvatochromic dye, demonstrating that the optical properties of such molecules can be sensitive to their environment. mdpi.com By strategically modifying the benzofluorene skeleton, it is possible to design dyes with tailored absorption and emission spectra, potentially covering the visible to near-infrared regions, for applications in sensing, imaging, and advanced optical materials. nih.govmdpi.com
Biomedical Research Focus on Molecular Mechanisms
Beyond materials science, derivatives of the benzo[c]fluorene scaffold have shown significant promise in biomedical research, particularly in the context of cancer therapeutics. The focus has been on understanding their biological activities at a molecular level.
Exploration of Specific Biological Activities in Related Derivatives (e.g., antiproliferative activity via microtubule destabilization)
Recent studies have highlighted the potent antiproliferative activity of 5H-benzo[c]fluorene derivatives against human cancer cell lines. nih.gov A study involving ten different derivatives found that four exhibited significant antiproliferative effects. nih.gov One particularly effective compound demonstrated notable potency against K562 leukemic cells, as detailed in the table below. nih.gov The primary mechanism for this antiproliferative action was identified as microtubule destabilization. nih.gov This derivative was shown to inhibit tubulin kinetics and significantly reduce the microtubule polymer mass in a protein sedimentation assay, indicating a direct interaction with the cellular cytoskeleton, which is a validated target for anticancer drugs. nih.gov
Antiproliferative Activity of a Lead 5H-benzo[c]fluorene Derivative
| Assay Type | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| SRB Assay | K562 (Leukemia) | 3.27 nih.gov |
| Soft Agar Colony Assay | K562 (Leukemia) | 7.68 nih.gov |
Mechanistic Investigations of Cellular Pathways Disrupted by Compound Interaction
Further investigation into the molecular mechanisms of action for bioactive benzo[c]fluorene derivatives has revealed their ability to disrupt key cellular pathways that control cell proliferation and survival. The lead compound identified for its microtubule-destabilizing effect was also found to induce apoptosis in K562 cells through the activation of the caspase cascade pathway. nih.gov This is a critical pathway for programmed cell death, and its activation is a hallmark of many effective chemotherapeutic agents. Furthermore, the compound was observed to cause cell cycle arrest in the G0/G1 phase, which prevents cancer cells from proceeding with division. nih.gov In addition to its direct effects on cell proliferation and apoptosis, the derivative also showed moderate anti-inflammatory activity by inhibiting TNF-α and IL-6. nih.gov These findings indicate that benzo[c]fluorene derivatives can modulate multiple cellular pathways, making them interesting candidates for further development in cancer research.
Environmental Remediation and Monitoring Technologies: Targeting this compound
The presence of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment, including compounds like this compound, necessitates the development of effective remediation and monitoring technologies. While specific research on this compound is limited, the broader knowledge of nitro-PAHs provides a foundation for future research and application in this area.
Development of Novel Biosensors or Detection Systems for Environmental Nitro-PAHs
The detection of nitro-PAHs at trace levels in environmental matrices is a significant analytical challenge. Current methods often rely on sophisticated chromatographic techniques. However, there is a growing interest in the development of biosensors as rapid, sensitive, and cost-effective alternatives for monitoring these hazardous compounds.
Current State and Future Prospects for Nitro-PAH Biosensors:
While specific biosensors for this compound have not been reported, research on biosensors for other PAHs and nitroaromatic compounds provides a strong basis for future development. These biosensors often utilize biological recognition elements such as enzymes, antibodies, or microorganisms that can interact with the target analyte and produce a measurable signal.
For instance, some studies have explored the use of polyfluorene-based polymers in paper-based probes for the visual detection of vapors from nitroaromatic explosives researchgate.net. The fluorescence quenching of these polymers upon interaction with nitroaromatic compounds forms the basis of detection researchgate.net. This principle could potentially be adapted for the detection of this compound.
Future research in this area could focus on:
High-Throughput Screening: Identifying novel enzymes or proteins with high specificity and affinity for this compound through high-throughput screening of metagenomic libraries.
Nanomaterial Integration: Incorporating nanomaterials such as quantum dots, gold nanoparticles, or graphene to enhance the sensitivity and signal transduction of biosensors.
Whole-Cell Biosensors: Engineering microorganisms with specific metabolic pathways for nitro-PAHs to act as whole-cell biosensors, providing a response (e.g., bioluminescence) in the presence of the target compound.
| Biosensor Type | Recognition Element | Potential Signal Output | Applicability to this compound |
| Enzyme-based | Nitroreductases, Laccases | Electrochemical, Optical | High potential, requires enzyme specific to the compound. |
| Immunosensors | Monoclonal/Polyclonal Antibodies | Colorimetric, Fluorescent | High specificity is achievable but requires antigen synthesis. |
| Whole-cell | Genetically Engineered Microbes | Bioluminescence, Fluorescence | Good for general nitro-PAH detection, specificity can be engineered. |
| Aptamer-based | DNA/RNA Aptamers | Electrochemical, Optical | High potential for specific binding and signal generation. |
Strategies for Bioremediation or Chemical Degradation in Contaminated Matrices
The remediation of sites contaminated with nitro-PAHs like this compound is crucial for mitigating their environmental and health impacts. Both bioremediation and chemical degradation strategies hold promise, though their application to this specific compound requires further investigation.
Bioremediation Approaches:
Bioremediation utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down pollutants. While specific microbes capable of degrading this compound have not been identified, numerous microorganisms are known to degrade other PAHs and nitroaromatic compounds ijeab.comopenbiotechnologyjournal.compjoes.comnih.gov.
Bacterial Degradation: Certain bacterial strains can utilize PAHs as a source of carbon and energy pjoes.com. The degradation of nitroaromatics often involves the reduction of the nitro group to an amino group by nitroreductase enzymes ijeab.com.
Fungal Degradation: White-rot fungi, with their non-specific extracellular ligninolytic enzymes, have shown potential in degrading a wide range of recalcitrant organic pollutants, including PAHs openbiotechnologyjournal.com.
Chemical Degradation Methods:
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs have been shown to be effective in degrading PAHs mostwiedzy.pldeswater.comresearchgate.net.
Fenton and Photo-Fenton Reactions: These processes use iron catalysts and hydrogen peroxide to generate hydroxyl radicals, which can effectively oxidize a wide range of organic compounds tandfonline.com.
Photocatalysis: Using semiconductors like titanium dioxide (TiO2), this method utilizes light energy to generate reactive oxygen species for the degradation of pollutants.
Ozonation: Ozone is a powerful oxidant that can break down complex organic molecules.
| Remediation Strategy | Key Agents | Mechanism | Potential for this compound |
| Bioremediation | Bacteria, Fungi | Enzymatic degradation (nitroreductases, dioxygenases, ligninolytic enzymes) | High, but requires identification and optimization of specific microbial strains. |
| Chemical Oxidation (AOPs) | Hydroxyl radicals, Ozone | Oxidation of the aromatic rings and nitro group | High, but may lead to the formation of transformation products that also need to be monitored. |
It is important to note that the degradation of PAHs and their derivatives can sometimes lead to the formation of intermediate products that may be more toxic than the parent compound mdpi.com. Therefore, a thorough understanding of the degradation pathways and the toxicity of any intermediates is essential for the successful application of these remediation technologies.
Further Development of Computational Design and Predictive Modeling for Novel Nitro-PAHs
Computational chemistry and predictive modeling are becoming increasingly valuable tools in environmental science for assessing the properties, behavior, and toxicity of emerging contaminants like this compound.
Quantitative Structure-Activity Relationships (QSAR):
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. For nitro-PAHs, QSAR can be used to predict their toxicity, mutagenicity, and environmental fate nih.govnih.gov. These models use molecular descriptors, which are numerical representations of the chemical's structure, to build predictive relationships.
Key molecular descriptors for predicting the toxicity of nitroaromatic compounds include nih.govnih.gov:
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electrophilicity of the molecule.
LogP (Octanol-water partition coefficient): A measure of hydrophobicity.
Dipole Moment: Influences intermolecular interactions.
Number of Nitro Groups: Often correlates with increased toxicity.
Predictive Modeling of Environmental Fate and Toxicity:
Computational models can also be used to predict the environmental distribution and persistence of compounds like this compound. These models can simulate processes such as atmospheric transport, partitioning between different environmental compartments (air, water, soil), and degradation rates.
For example, models can predict the joint toxicity of PAH mixtures, which is crucial for assessing the risk of real-world environmental contamination nih.gov. The development of predictive models for the formation of nitro-PAHs from their parent PAHs under various atmospheric conditions is another important area of research.
Future directions for the computational design and predictive modeling of novel nitro-PAHs should focus on:
Expanding Databases: Increasing the number of nitro-PAHs with known experimental data to improve the accuracy and predictive power of QSAR models.
Developing Mechanistic Models: Moving beyond correlative QSAR models to develop models based on a deeper understanding of the mechanisms of toxicity and degradation.
Integrating 'Omics' Data: Incorporating data from genomics, proteomics, and metabolomics to build more comprehensive predictive models of the biological effects of nitro-PAHs.
In Silico Design of Safer Alternatives: Using computational tools to design new chemicals with desired functionalities but reduced toxicity and environmental persistence.
| Modeling Approach | Application for Nitro-PAHs | Relevance to this compound |
| QSAR | Predicting toxicity, mutagenicity, and carcinogenicity. | Can provide initial estimates of its potential hazards in the absence of experimental data. |
| Molecular Docking | Simulating the interaction with biological targets (e.g., DNA, enzymes). | Can help elucidate its mechanism of toxicity. |
| Environmental Fate Modeling | Predicting partitioning, transport, and persistence in the environment. | Can assess its potential for long-range transport and accumulation in different environmental compartments. |
| Reaction Pathway Modeling | Predicting the formation of transformation products during degradation. | Can identify potentially toxic byproducts of remediation processes. |
The continued development and application of these computational tools will be essential for proactively assessing the risks of emerging nitro-PAHs and for guiding the design of safer chemicals and more effective environmental management strategies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Nitro-7H-benzo[C]fluorene, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nitration of 7H-benzo[c]fluorene. Nitration regioselectivity is influenced by electron-donating/withdrawing groups and reaction media. For example, using concentrated nitric acid in a sulfuric acid medium at 0–5°C can favor nitro group introduction at the 5-position. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 hexane:EtOAc) and confirm structure via H NMR (e.g., aromatic proton splitting patterns at δ 8.2–8.5 ppm for nitro-adjacent protons) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- H/C NMR : Identify aromatic protons and nitro group effects on chemical shifts. Key signals include downfield shifts for protons ortho to the nitro group.
- FTIR : Confirm nitro group presence via asymmetric/symmetric NO stretching (~1520 cm and ~1350 cm).
- Mass Spectrometry (HR-MS) : Verify molecular ion [M+H] at m/z 285.08 (CHNO).
- X-ray Crystallography : Resolve crystal packing and nitro group orientation (if single crystals are obtainable) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Store in amber vials at 2–8°C under inert gas (N/Ar) to prevent photodegradation and oxidation.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous cleanup to prevent contamination .
Q. How do solvent choices impact the solubility and stability of this compound?
- Methodological Answer :
- Preferred Solvents : Cyclohexane (non-polar) and dichloromethane (polar aprotic) are suitable for dissolution. Avoid protic solvents (e.g., methanol) due to potential nitro group reactivity.
- Stability Testing : Conduct UV-Vis spectroscopy over 24–72 hours in selected solvents to monitor absorbance changes (λmax ~290 nm) .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of 7H-benzo[c]fluorene be addressed to favor the 5-nitro isomer?
- Methodological Answer :
- Directed Metallation : Introduce directing groups (e.g., trimethylsilyl) at the 7-position to sterically hinder competing nitration sites.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition state energies and optimize reaction pathways.
- Experimental Validation : Compare HPLC retention times of isomers (C18 column, 70:30 acetonitrile:water) to confirm selectivity .
Q. What advanced analytical methods are suitable for detecting trace this compound in environmental samples?
- Methodological Answer :
- LC-LC-GC-MS/MS : Employ two-dimensional liquid chromatography for purification followed by GC-MS/MS for quantification (LOD ~0.1 ppb).
- SPME-GC-MS : Use solid-phase microextraction to preconcentrate PAHs from air/water samples.
- Quality Control : Include isotopically labeled internal standards (e.g., C-5-Nitro-7H-benzo[c]fluorene) to correct for matrix effects .
Q. How can contradictions in reported carcinogenicity data for nitro-PAHs be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from IARC monographs, EFSA reports, and in vitro assays (Ames test, micronucleus assay) to assess consistency.
- Dose-Response Studies : Conduct long-term rodent bioassays with controlled exposure levels (e.g., 0.1–50 mg/kg body weight).
- Mechanistic Studies : Use CRISPR-edited cell lines to evaluate mutagenicity pathways (e.g., CYP450-mediated bioactivation) .
Q. What strategies improve the integration of this compound into high-performance polymers?
- Methodological Answer :
- Co-Polymer Design : Synthesize bismaleimide (BMI) resins by reacting this compound with diamine linkers (e.g., 4,4'-diaminodiphenyl ether).
- Thermal Stability : Characterize using TGA (decomposition onset >350°C) and DSC (Tg ~250°C).
- Application Testing : Evaluate dielectric properties (e.g., Dk ~2.8 at 10 GHz) for use in microelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
